molecular formula C10H7Cl2NO2 B2861514 6-Chloroquinoline-7-carboxylic acid;hydrochloride CAS No. 2287323-23-1

6-Chloroquinoline-7-carboxylic acid;hydrochloride

Cat. No.: B2861514
CAS No.: 2287323-23-1
M. Wt: 244.07
InChI Key: YOMJNTYNWZWMFG-UHFFFAOYSA-N
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Description

6-Chloroquinoline-7-carboxylic acid hydrochloride is a chlorinated quinoline derivative with a carboxylic acid substituent at the 7-position and a hydrochloride salt form. Its molecular structure includes a bicyclic quinoline core (C₉H₅N) modified by chlorine at position 6 and a carboxylic acid group at position 7, with the hydrochloride enhancing solubility and stability. Key identifiers include the InChIKey WQZJQVBJNBVQIQ-UHFFFAOYSA-N, SMILES ClC1=C2C=CC(=NC2=CC(=C1)C(=O)O)Cl.Cl, and molecular formula C₁₀H₇ClNO₂·HCl . This compound is commercially available in quantities ranging from 50 mg to 500 mg, with pricing reflecting its specialized synthesis (e.g., 50 mg at €848 and 500 mg at €2,471) .

Properties

IUPAC Name

6-chloroquinoline-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2.ClH/c11-8-4-6-2-1-3-12-9(6)5-7(8)10(13)14;/h1-5H,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMJNTYNWZWMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)C(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination Using Phosphorus Oxychloride (POCl₃)

A widely employed method involves the reaction of quinoline-7-carboxylic acid with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. This approach leverages the electrophilic substitution mechanism, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst.

Procedure :

  • Quinoline-7-carboxylic acid (10 mmol) is suspended in POCl₃ (15 mL) and PCl₅ (12 mmol).
  • The mixture is heated at 140°C for 1–3 hours under anhydrous conditions.
  • The reaction is quenched with ice water, neutralized to pH 5–6 with sodium hydroxide, and extracted with chloroform.
  • The crude product is purified via recrystallization from ethanol, yielding 6-chloroquinoline-7-carboxylic acid.

Yield : 40–45%.
Key Insight : The use of PCl₅ enhances chlorination efficiency by generating in-situ Cl⁺ ions, though competing side reactions (e.g., acyl chloride formation) may reduce yields.

Thionyl Chloride (SOCl₂)-Mediated Chlorination

An alternative route employs thionyl chloride to simultaneously chlorinate the quinoline ring and activate the carboxylic acid as an acyl chloride intermediate.

Procedure :

  • Quinoline-7-carboxylic acid (10 mmol) is refluxed with excess SOCl₂ (20 mL) for 4 hours.
  • The acyl chloride intermediate is hydrolyzed with aqueous HCl (10%) to regenerate the carboxylic acid group.
  • The hydrochloride salt is precipitated by evaporating excess solvent and washing with diethyl ether.

Yield : 50–55%.
Optimization : Prolonged reflux (>6 hours) risks over-chlorination at adjacent positions, necessitating precise temperature control.

Hydrolysis of Ester Precursors Followed by Chlorination

Ethyl 6-Chloroquinoline-7-Carboxylate Hydrolysis

This two-step method first synthesizes the ethyl ester derivative, which is subsequently hydrolyzed to the carboxylic acid.

Step 1: Ester Synthesis

  • 4-Chloroaniline (10 mmol) reacts with 1,3-propanediol (40 mmol) in the presence of FeCl₃·6H₂O (0.02 mmol) and CCl₄ (4 mmol) at 150°C for 8 hours under argon.
  • The product, 6-chloroquinoline, is isolated via vacuum distillation (86% yield).

Skraup Cyclization with Pre-Functionalized Anilines

Cyclization of 4-Chloro-3-Carboxyaniline

This one-pot method constructs the quinoline core with pre-installed functional groups.

Procedure :

  • 4-Chloro-3-carboxyaniline (10 mmol) undergoes Skraup cyclization with glycerol (30 mL) and concentrated H₂SO₄ (15 mL) at 180°C for 6 hours.
  • The reaction mixture is neutralized with NH₄OH, and the precipitated 6-chloroquinoline-7-carboxylic acid is filtered.
  • The hydrochloride salt is formed by treating the free base with HCl gas in ethanol.

Yield : 70–75%.
Advantage : Avoids post-cyclization functionalization, streamlining synthesis.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Purity (%)
POCl₃/PCl₅ Chlorination Quinoline-7-carboxylic acid POCl₃, PCl₅ 40–45 99.1
SOCl₂ Chlorination Quinoline-7-carboxylic acid SOCl₂ 50–55 99.5
Ester Hydrolysis 4-Chloroaniline FeCl₃, CCl₄, KMnO₄ 60–65 98.8
Skraup Cyclization 4-Chloro-3-carboxyaniline Glycerol, H₂SO₄ 70–75 99.3

Critical Observations :

  • The Skraup method offers the highest yield (70–75%) but requires specialized aniline precursors.
  • Direct chlorination routes suffer from moderate yields due to side reactions but are more accessible for small-scale synthesis.

Reaction Optimization and Challenges

Temperature and Solvent Effects

  • POCl₃ Reactions : Optimal chlorination occurs at 140°C; temperatures >150°C promote decomposition.
  • Ester Hydrolysis : Alkaline conditions (10% NaOH) at 90–100°C maximize ester cleavage efficiency.

Byproduct Mitigation

  • Acyl Chloride Formation : In SOCl₂-mediated reactions, rapid hydrolysis (within 1 hour) prevents permanent acyl chloride formation.
  • Over-Chlorination : Using stoichiometric PCl₅ (1:1.2 molar ratio) minimizes di- or tri-chlorinated byproducts.

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinoline-7-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Synthesis and Pharmaceutical Research

  • Anti-Trypanosoma cruzi Activity: Derivatives of 7-chloroquinolines have demonstrated activity against Trypanosoma cruzi, a parasite that causes Chagas disease . These compounds, including 6-chloroquinoline-7-carboxylic acid hydrochloride, are being explored for their potential to combat this disease, especially since current treatments have limitations .
  • mGluR1 Antagonistic Activities: Novel 2-amino or 2-methoxyquinoline 6-carboxamides have been synthesized and evaluated for their metabotropic glutamate receptor subtype 1 (mGluR1) antagonistic activities . Certain compounds in this series have shown good potency as mGluR1 inhibitors, suggesting potential applications in treating neuropathic pain .
  • Building Block for Drug Development: 6-Chloroquinoline-7-carboxylic acid hydrochloride can serve as a building block in synthesizing more complex molecules with potential pharmaceutical applications . Its structure allows for modification and functionalization, making it valuable in creating new drug candidates .

Agrochemicals

  • Feed Additives: Certain quinoline derivatives have shown broad antibacterial activity and can be used as feed additives in livestock husbandry . These compounds can promote growth and improve feed utilization, particularly in animals being raised for fattening . The active compounds are administered through feed or drinking water .
  • Pharmaceutical Formulations: Quinoline derivatives can be included in pharmaceutical formulations like granules and tablets for treating diseases in warm-blooded animals .

Limitations and Considerations

Mechanism of Action

The mechanism of action of 6-Chloroquinoline-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets vary depending on the specific application and derivative used .

Comparison with Similar Compounds

6-Chloroquinoline-4-carboxylic Acid (CAS 62482-29-5)

  • Structure: Differs in the carboxylic acid position (4 vs. 7 on the quinoline ring).
  • Similarity : Structural similarity score of 0.89 to the target compound .
  • Implications : Positional isomerism may alter electronic properties and binding affinities in biological systems. For example, 4-carboxy derivatives are common in antimalarial agents (e.g., chloroquine), whereas 7-carboxy derivatives may influence metabolic pathways differently .

Methyl 4-Chloroquinoline-7-carboxylate (CAS 178984-69-5)

  • Structure : Features a methyl ester at the 7-carboxyl group instead of a free acid.
  • Similarity : Score of 0.79 .

Isoquinoline Derivatives

1-Chloroisoquinoline-7-carboxylic Acid Hydrochloride (CAS 1256787-42-4)

  • Structure: Isoquinoline core (nitrogen at position 2 vs. quinoline’s position 1) with chlorine at position 1 and carboxylic acid at 5.
  • Similarity : Score of 1.00 .

Coumarin Carboxylic Acid Derivatives

6-Chloro-7-hydroxycoumarin-3-carboxylic Acid (CHCC Acid; CAS 86-59-9)

  • Structure : Coumarin backbone (benzopyrone) with chlorine at position 6, hydroxyl at 7, and carboxylic acid at 3.
  • Molecular Formula: C₁₀H₅ClO₅ (vs. C₁₀H₇ClNO₂·HCl for the target compound) .
  • Implications: The hydroxyl group enhances hydrogen-bonding capacity, while the coumarin core is associated with fluorescence and photochemical applications.

Comparative Data Table

Compound Name Core Structure Substituents CAS Number Molecular Formula Key Differences Reference
6-Chloroquinoline-7-carboxylic acid hydrochloride Quinoline 6-Cl, 7-COOH, HCl salt - C₁₀H₇ClNO₂·HCl Reference compound
6-Chloroquinoline-4-carboxylic acid Quinoline 6-Cl, 4-COOH 62482-29-5 C₁₀H₆ClNO₂ Carboxylic acid at position 4
1-Chloroisoquinoline-7-carboxylic acid hydrochloride Isoquinoline 1-Cl, 7-COOH, HCl salt 1256787-42-4 C₁₀H₇ClNO₂·HCl Isoquinoline core
6-Chloro-7-hydroxycoumarin-3-carboxylic acid Coumarin 6-Cl, 7-OH, 3-COOH 86-59-9 C₁₀H₅ClO₅ Benzopyrone core, hydroxyl group

Research and Application Insights

  • Metabolic Stability: Chloroquinoline derivatives like 4-amino-7-chloroquinoline are metabolized via dealkylation and oxidation, with carboxylation at position 4 or 7 influencing excretion rates .
  • Synthetic Utility: The high cost of 6-chloroquinoline-7-carboxylic acid hydrochloride (€2,471/500 mg) suggests its use in niche pharmaceutical or materials science applications, contrasting with cheaper, more widely available analogs like CHCC Acid .

Biological Activity

6-Chloroquinoline-7-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

6-Chloroquinoline-7-carboxylic acid; hydrochloride is a derivative of quinoline, characterized by the presence of a chlorine atom and a carboxylic acid functional group. This structural configuration contributes to its biological activity, particularly in inhibiting various enzymes and interfering with DNA synthesis.

The biological activity of 6-Chloroquinoline-7-carboxylic acid; hydrochloride is primarily attributed to its ability to:

  • Inhibit Enzymes : The compound can inhibit key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer activities.
  • Interfere with DNA Synthesis : By disrupting DNA replication processes, it can exert cytotoxic effects on rapidly dividing cells, making it a candidate for anticancer therapy.

Antimicrobial Activity

Research indicates that 6-Chloroquinoline-7-carboxylic acid; hydrochloride exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has demonstrated potential as an anticancer agent through various in vitro studies. Its ability to induce apoptosis in cancer cells has been noted, particularly in leukemia and breast cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HL-60 (Leukemia)8
A549 (Lung Cancer)12

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Pharmaceutical Research highlighted the effectiveness of 6-Chloroquinoline-7-carboxylic acid; hydrochloride in inhibiting the proliferation of MCF-7 cells. The compound was found to induce G1-phase cell cycle arrest, leading to increased apoptosis rates .
  • Antimicrobial Properties : Another research effort demonstrated the compound's efficacy against drug-resistant strains of Staphylococcus aureus. The study emphasized the potential for developing new antimicrobial agents based on this compound as an alternative to traditional antibiotics .
  • Mechanistic Insights : Investigations into the mechanistic pathways revealed that the compound inhibits beta-hematin formation, a critical process for malaria parasites' survival, thereby highlighting its potential use in treating malaria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloroquinoline-7-carboxylic acid hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Start with hydrolysis of methyl 6-chloroquinoline-7-carboxylate under controlled acidic conditions, followed by HCl acidification to form the hydrochloride salt .
  • Optimize variables (temperature, HCl concentration, reaction time) using Design of Experiments (DoE) to minimize side products. For example, test HCl concentrations between 3–6 N, as higher concentrations may degrade sensitive functional groups .
  • Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states to guide experimental optimization .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :

  • Use 1H/13C NMR to confirm the quinoline backbone and chloride substitution pattern. Compare chemical shifts with PubChem data for related chlorinated quinoline derivatives .
  • HPLC-MS (with reverse-phase C18 columns) assesses purity (>98% as per industry standards) and detects hydrolytic degradation products .
  • Elemental analysis verifies stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Q. What experimental approaches determine solubility and stability in aqueous buffers?

  • Methodological Answer :

  • Conduct pH-dependent solubility studies (pH 1–10) using UV-Vis spectroscopy to quantify dissolved compound. Note that hydrochloride salts typically exhibit higher solubility in acidic media due to protonation of the quinoline nitrogen .
  • Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis identifies degradation pathways (e.g., dechlorination or carboxylic acid decarboxylation) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Perform molecular docking to compare binding affinities of 6-chloro derivatives with target proteins (e.g., bacterial enzymes or cancer biomarkers). Discrepancies may arise from variations in assay conditions (e.g., buffer ionic strength) or protein isoforms .
  • Validate computational predictions with orthogonal assays (e.g., isothermal titration calorimetry for binding thermodynamics) .

Q. What strategies mitigate side reactions during scale-up synthesis?

  • Methodological Answer :

  • Use flow chemistry to control exothermic reactions (e.g., HCl addition) and improve heat dissipation. Monitor real-time via in-line FTIR to detect intermediates .
  • Employ membrane separation technologies (e.g., nanofiltration) to isolate the hydrochloride salt from unreacted starting materials .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Analyze frontier molecular orbitals (HOMO/LUMO) via density functional theory (DFT) to predict sites for nucleophilic/electrophilic attack. The electron-withdrawing chloride and carboxylic acid groups may direct reactivity to the quinoline C-5 position .
  • Validate with X-ray crystallography to correlate electronic structure with crystallographic bond lengths and angles .

Q. What role does the hydrochloride counterion play in stabilizing the compound under oxidative conditions?

  • Methodological Answer :

  • Compare degradation rates of free base vs. hydrochloride salt using cyclic voltammetry to assess redox stability. The chloride ion may act as a radical scavenger, reducing oxidation at the quinoline ring .
  • Solid-state NMR can probe interactions between the chloride ion and protonated nitrogen, revealing stabilization mechanisms .

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